十二碳-11-烯基氟磷酸异丙酯

描述

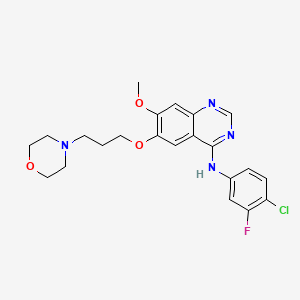

Isopropyl dodec-11-enylfluorophosphonate (IDEFP) is an organophosphorus ester that antagonizes the central cannabinoid receptor (CB1) and inhibits FAAH with similar potencies (IC50 = 2 nM) .

Molecular Structure Analysis

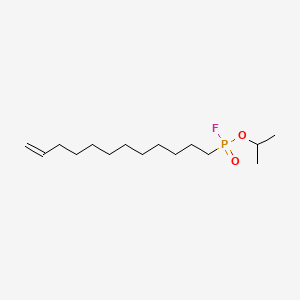

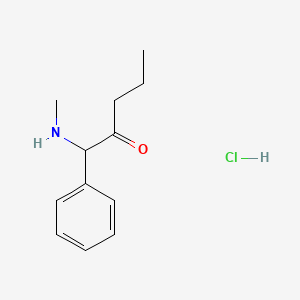

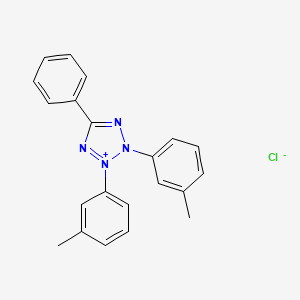

The molecular formula of Isopropyl dodec-11-enylfluorophosphonate is C15H30FO2P, and its molecular weight is 292.37 . The SMILES representation of its structure isO=P(OC(C)C)(CCCCCCCCCCC=C)F .

科学研究应用

Endocannabinoid System Research

IDFP is a dual inhibitor of the central cannabinoid (CB1) receptor and fatty acid amide hydrolase (FAAH), with IC50 values of 2 nM . This makes it a valuable tool for studying the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain, mood, appetite, and memory.

Neuropharmacology

Due to its action on the CB1 receptor and FAAH, IDFP can be used to investigate the neuropharmacological effects of endocannabinoids. It helps in understanding how modulation of this system can affect neurological functions and behaviors .

Lipid Biochemistry

IDFP’s role in inhibiting enzymes involved in lipid metabolism makes it useful for exploring lipid biochemistry. Researchers can study the synthesis and breakdown of lipids in the body, which is essential for maintaining cellular health and function .

Toxicology

At a dosage of 30 mg/kg, IDFP inhibits 99% of brain neuropathy target esterase-lysophospholipase, which is linked to delayed toxicity in mice . This property is significant for toxicological studies, especially in understanding the mechanisms of neurotoxicity and developing protective strategies.

Enzyme Inhibition Studies

IDFP serves as a potent inhibitor for various enzymes beyond FAAH, such as neuropathy target esterase-lysophospholipase. This allows for detailed studies on enzyme functions and the development of inhibitors as potential therapeutic agents .

Structural Biology

The compound has been used in crystallography studies to understand the structure and function of enzymes like lysosomal phospholipase A2. By forming complexes with these enzymes, IDFP can help elucidate their three-dimensional structures and active sites .

作用机制

Target of Action

Isopropyl dodec-11-enylfluorophosphonate (IDEFP) primarily targets the central cannabinoid receptor (CB1) and Fatty Acid Amide Hydrolase (FAAH) . The CB1 receptor is a G protein-coupled receptor located in the central nervous system and is involved in mediating the psychoactive effects of cannabis. FAAH is an integral membrane enzyme that breaks down endocannabinoids, fatty acid amides with a variety of physiological functions including pain relief and inflammation.

Mode of Action

IDEFP acts as an antagonist to the CB1 receptor and an inhibitor to FAAH . It binds to these targets and inhibits their activity, with similar potencies (IC50 = 2 nM) . This means that it prevents the normal signaling through the CB1 receptor and the breakdown of endocannabinoids by FAAH.

Biochemical Pathways

By inhibiting FAAH, IDEFP increases the levels of endocannabinoids, which are natural ligands for the CB1 receptor . This can enhance the signaling through the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory. The exact downstream effects can vary depending on the specific physiological context.

Pharmacokinetics

As an organophosphorus ester, it is likely to be lipophilic and able to cross the blood-brain barrier to reach its central targets .

Result of Action

The inhibition of FAAH and antagonism of the CB1 receptor by IDEFP can lead to changes in the signaling through the endocannabinoid system . This can have a variety of effects at the molecular and cellular level, potentially influencing processes such as pain sensation, mood, and memory.

安全和危害

属性

IUPAC Name |

12-[fluoro(propan-2-yloxy)phosphoryl]dodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h4,15H,1,5-14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGAHLUSUUTRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(CCCCCCCCCCC=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30FO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl dodec-11-enylfluorophosphonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Isopropyl Dodec-11-enylfluorophosphonate interact with Lecithin:cholesterol acyltransferase (LCAT)?

A: Isopropyl Dodec-11-enylfluorophosphonate acts as an acyl intermediate-like inhibitor of LCAT. [] While the provided abstract doesn't detail the specific binding interactions, it highlights that the compound helps reveal the active conformation of LCAT when studied in conjunction with an activator molecule. This suggests that Isopropyl Dodec-11-enylfluorophosphonate likely binds to the enzyme's active site, mimicking a stage of the natural substrate's binding during catalysis.

Q2: The research mentions Isopropyl Dodec-11-enylfluorophosphonate as a potential tool for studying cannabinoid receptors. Could you elaborate on this?

A: Research suggests that Isopropyl Dodec-11-enylfluorophosphonate can be used as a precursor to develop high-potency chemical affinity probes for the cannabinoid CB1 receptor. [] By reducing Isopropyl Dodec-11-enylfluorophosphonate with hydrogen (or tritium), researchers can synthesize Isopropyl Dodecylfluorophosphonate. This derivative shows promising affinity for the CB1 receptor (IC50 0.5–7 nM) and could be further developed into a valuable tool for studying these receptors in the brain.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)

![N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B590838.png)